molecular formula C43H84O13 B039958 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol CAS No. 123001-17-2

1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol

Cat. No. B039958
CAS RN: 123001-17-2
M. Wt: 809.1 g/mol
InChI Key: NWFDRMQWJXDMEE-QTGKKKNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol, also known as DODG, is a glycolipid that has been found to exhibit various biological activities. This molecule is composed of two hydrophobic chains of tetradecyl and a hydrophilic head group that consists of two glucose units and a glycerol backbone.

Mechanism of Action

The mechanism of action of 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol is not fully understood. However, it has been proposed that 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol activates dendritic cells by interacting with Toll-like receptor 4 (TLR4) and CD14. This interaction leads to the activation of the NF-κB pathway and the production of pro-inflammatory cytokines. 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol has also been found to induce apoptosis in tumor cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol has been found to have several biochemical and physiological effects. In vitro studies have shown that 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol can induce the production of cytokines such as TNF-α, IL-6, and IL-12. 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol has also been found to induce the maturation of dendritic cells and the activation of T cells. In vivo studies have shown that 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol can inhibit tumor growth and reduce inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol in lab experiments are its ability to enhance the immune response to antigens, its potential as a drug delivery vehicle, and its anti-tumor and anti-inflammatory properties. The limitations of using 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol in lab experiments are its low yield and the complexity of its synthesis.

Future Directions

There are several future directions for the research on 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol. One direction is to investigate the potential of 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol as a vaccine adjuvant in humans. Another direction is to explore the use of 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol as a delivery vehicle for drugs and antigens in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol and its potential as a therapeutic agent for cancer and inflammatory diseases.
In conclusion, 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol is a glycolipid that has several biological activities, including enhancing the immune response to antigens, delivering drugs and antigens, and inhibiting tumor growth and inflammation. Its synthesis is complex, but it has potential as a vaccine adjuvant and drug delivery vehicle. Further research is needed to fully understand its mechanism of action and explore its therapeutic potential.

Synthesis Methods

The synthesis of 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol is a complex process that involves several steps. The first step is the protection of the hydroxyl groups of glucose and glycerol using benzyl groups. The second step is the coupling of the protected glucose with glycerol using a Lewis acid catalyst. The third step is the deprotection of the benzyl groups using hydrogenation. The final step is the coupling of the tetradecyl chains to the deprotected molecule. The yield of 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol synthesis is around 30%, and the purity can be achieved by column chromatography.

Scientific Research Applications

1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol has been found to have several biological activities that make it a potential candidate for various scientific research applications. One of the most significant applications of 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol is its use as an adjuvant in vaccines. 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol has been shown to enhance the immune response to antigens by activating dendritic cells. 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol has also been used as a delivery vehicle for drugs and antigens due to its ability to penetrate cell membranes and accumulate in cells. Additionally, 1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol has been found to have anti-tumor and anti-inflammatory properties.

properties

CAS RN

123001-17-2

Product Name

1,2-Di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol

Molecular Formula

C43H84O13

Molecular Weight

809.1 g/mol

IUPAC Name

(2R,3R,4R,5R,6R)-2-propoxy-3,4-di(tetradecoxy)-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-3,4,5-triol

InChI

InChI=1S/C43H84O13/c1-4-7-9-11-13-15-17-19-21-23-25-27-30-53-42(49)39(48)35(33-52-40-38(47)37(46)36(45)34(32-44)55-40)56-41(51-29-6-3)43(42,50)54-31-28-26-24-22-20-18-16-14-12-10-8-5-2/h34-41,44-50H,4-33H2,1-3H3/t34-,35-,36-,37+,38-,39-,40-,41-,42-,43-/m1/s1

InChI Key

NWFDRMQWJXDMEE-QTGKKKNTSA-N

Isomeric SMILES

CCCCCCCCCCCCCCO[C@@]1([C@@H]([C@H](O[C@H]([C@@]1(O)OCCCCCCCCCCCCCC)OCCC)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O

SMILES

CCCCCCCCCCCCCCOC1(C(C(OC(C1(O)OCCCCCCCCCCCCCC)OCCC)COC2C(C(C(C(O2)CO)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCOC1(C(C(OC(C1(O)OCCCCCCCCCCCCCC)OCCC)COC2C(C(C(C(O2)CO)O)O)O)O)O

Other CAS RN

123001-17-2

synonyms

1,2-di-O-tetradecyl-3-O-(6-O-glucopyranosyl-glucopyranosyl)glycerol
DTDGL

Origin of Product

United States

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